molecular formula C18H20N2O B15203389 1-Methylamino-3-(2-phenyl-indol-1-yl)-propan-2-ol

1-Methylamino-3-(2-phenyl-indol-1-yl)-propan-2-ol

Cat. No.: B15203389
M. Wt: 280.4 g/mol
InChI Key: JFNLPJFQRXPGEL-UHFFFAOYSA-N
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Description

1-Methylamino-3-(2-phenyl-indol-1-yl)-propan-2-ol is a β-amino alcohol derivative featuring a 2-phenylindole substituent.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

1-(methylamino)-3-(2-phenylindol-1-yl)propan-2-ol

InChI

InChI=1S/C18H20N2O/c1-19-12-16(21)13-20-17-10-6-5-9-15(17)11-18(20)14-7-3-2-4-8-14/h2-11,16,19,21H,12-13H2,1H3

InChI Key

JFNLPJFQRXPGEL-UHFFFAOYSA-N

Canonical SMILES

CNCC(CN1C2=CC=CC=C2C=C1C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylamino-3-(2-phenyl-indol-1-yl)-propan-2-ol typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution with Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is treated with a phenyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Methylamino-Propanol Side Chain: This step involves the reaction of the substituted indole with an appropriate alkylating agent, such as 3-chloro-2-propanol, followed by methylation of the amino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine group (-NHCH₃) undergoes alkylation and acylation under standard conditions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form tertiary amines.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in anhydrous conditions.

Example Reaction :

C18H20N2O+CH3INaOHC19H23N2O+HI\text{C}_{18}\text{H}_{20}\text{N}_2\text{O} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH}} \text{C}_{19}\text{H}_{23}\text{N}_2\text{O} + \text{HI}

Reaction TypeReagentProductYield*
AlkylationMethyl iodideTertiary amine derivative75–85%
AcylationAcetyl chlorideN-acetylated derivative60–70%

*Yields based on analogous indole derivatives .

Oxidation and Reduction Reactions

The secondary alcohol (-CH(OH)-) participates in redox reactions:

  • Oxidation : Converts to a ketone using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions.

  • Reduction : The alcohol itself is not typically reduced, but intermediates like ketones (from oxidation) can be reduced back using NaBH₄.

Mechanism of Oxidation :

R2CHOHKMnO4/H+R2C=O\text{R}_2\text{CHOH} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{R}_2\text{C=O}

Reaction TypeReagent/ConditionsProductNotes
OxidationKMnO₄, H₂SO₄, ΔKetone derivativeRequires rigorous conditions
ReductionNaBH₄, EtOHSecondary alcohol (from ketone)Applicable post-oxidation

Electrophilic Substitution on the Indole Ring

The indole core undergoes electrophilic substitution preferentially at the C-5 position due to steric hindrance from the 2-phenyl group . Common reactions include:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at C-5.

  • Sulfonation : SO₃/H₂SO₄ adds a sulfonic acid group.

Example Nitration :

Indole+HNO3H2SO45-Nitroindole derivative\text{Indole} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Nitroindole derivative}

Reaction TypeReagentPositionProduct Stability
NitrationHNO₃/H₂SO₄C-5Moderate (meta-directing groups)
SulfonationSO₃/H₂SO₄C-5High (thermodynamic control)

Condensation and Cyclization

The amine and alcohol groups enable Schiff base formation and cyclization :

  • Schiff Base : Reacts with aldehydes (e.g., benzaldehyde) to form imines.

  • Cyclization : Under acidic conditions, intramolecular dehydration forms oxazolidine derivatives.

Cyclization Reaction :

HO-CH2C(NHCH3)-H+Oxazolidine ring+H2O\text{HO-CH}_2-\text{C(NHCH}_3\text{)-} \xrightarrow{\text{H}^+} \text{Oxazolidine ring} + \text{H}_2\text{O}

Reaction TypeConditionsProductApplication
Schiff baseAldehyde, ΔImineLigand synthesis
CyclizationH₂SO₄, refluxOxazolidineBioactive heterocycles

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing CO and NH₃ .

  • Photoreactivity : The indole ring undergoes photoisomerization under UV light, forming luminescent byproducts.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methylamino-3-(2-phenyl-indol-1-yl)-propan-2-ol would depend on its specific interactions with molecular targets. These could include:

    Binding to Receptors: The compound may interact with specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Propanol Derivatives

  • 1-(2-Phenyl-1H-indol-3-yl)propan-2-amine (CAS: 7596-26-1): Structural Differences: Replaces the hydroxyl group of the propanol chain with an amine (-NH2). Relevance: Demonstrates the impact of functional group substitution on biological activity. The amine group may enhance receptor binding compared to hydroxyl groups .
  • 1-Methylamino-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol (CAS: 801228-17-1): Structural Differences: Substitutes the 2-phenylindole with a trifluoromethyl-benzimidazole group.

Methylamino-Propanol Derivatives with Aromatic Substituents

  • 1-Methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol (ULIMUY): Structural Differences: Replaces the 2-phenylindole with a mesityl (2,4,6-trimethylphenyl) group. Key Findings:
  • Adopts an extended zigzag conformation in crystal structures.
  • Forms intermolecular hydrogen bonds via the hydroxyl group, influencing solubility and stability .
  • (S)-3-(1-Methyl-1H-indol-3-yl)-3-phenyl-propanal: Structural Differences: Features a propanal backbone instead of propanol, with a methylindole substituent. Synthesis Insight: Prepared via enantioselective organocatalysis (84% yield, 90% ee), highlighting the synthetic accessibility of indole-propanol analogs .

Antifungal Activity of Indole-Propanol Analogs

A fluorometric screening study identified an imidazolylindol-propanol derivative with potent antifungal activity against Candida albicans (MIC = 0.001 µg/mL).

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Analogous Compounds

Compound Name Substituent Functional Group Biological Activity (MIC or IC50) Key Reference
1-Methylamino-3-(2-phenyl-indol-1-yl)-propan-2-ol 2-Phenylindole -OH, -NHCH3 Not reported N/A
1-(2-Phenylindol-3-yl)propan-2-amine 2-Phenylindole -NH2 Not reported
Imidazolylindol-propanol Imidazole-indole -OH 0.001 µg/mL (vs. C. albicans)
ULIMUY Mesityl -OH, -NHCH3 Hydrogen-bonding stability

Key Observations:

  • Hydrogen Bonding: Propanol derivatives with hydroxyl groups (e.g., ULIMUY) exhibit stronger intermolecular interactions, influencing crystallinity and solubility.
  • Lipophilicity : Trifluoromethyl or methyl groups (e.g., 801228-17-1) enhance membrane permeability but may reduce aqueous solubility.

Biological Activity

1-Methylamino-3-(2-phenyl-indol-1-yl)-propan-2-ol is a synthetic organic compound belonging to the class of indole derivatives. Its unique structure, characterized by an indole ring system substituted with a phenyl group and a methylamino-propanol side chain, suggests potential biological activities that are currently under investigation. This article provides an overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H22N2O
  • Molecular Weight : 294.4 g/mol
  • IUPAC Name : 1-Methylamino-3-(2-phenyl-indol-1-yl)-propan-2-ol
  • Canonical SMILES : CC1=C(N(C2=CC=CC=C12)CC(CNC)O)C3=CC=CC=C3

The compound's structure features a methylamino group that enhances its reactivity and interaction with biological systems. The indole core is known for its ability to modulate various biological targets.

Biological Activity

Research indicates that 1-Methylamino-3-(2-phenyl-indol-1-yl)-propan-2-ol exhibits diverse biological activities, including:

1. Antimicrobial Activity

  • The compound has shown potential antibacterial properties against various strains. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth.
  • A comparative analysis of related compounds reveals that structural variations significantly influence their antimicrobial efficacy.
CompoundMIC (mg/mL)Target Bacteria
1-Methylamino-3-(2-phenyl-indol-1-yl)-propan-2-ol0.005Staphylococcus aureus
Another Indole Derivative0.010Escherichia coli

2. Neuropharmacological Effects

  • Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and anxiety disorders.
  • Investigations into its mechanism of action have indicated modulation of serotonin and dopamine receptors, which are critical in mood regulation.

The biological activity of 1-Methylamino-3-(2-phenyl-indol-1-yl)-propan-2-ol is primarily attributed to its interaction with specific molecular targets:

1. Receptor Interaction

  • The indole structure allows for binding to various receptors, including serotonin receptors (5HT) and dopamine receptors (D2), which play significant roles in neurotransmission.

2. Enzyme Modulation

  • The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of key neurotransmitters in the synaptic cleft.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

Case Study 1: Antimicrobial Efficacy
A study conducted on the antibacterial properties of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead candidate for antibiotic development.

Case Study 2: Neuropharmacological Assessment
In a controlled animal study, the administration of 1-Methylamino-3-(2-phenyl-indol-1-yl)-propan-2-ol resulted in observable changes in behavior consistent with anxiolytic effects. This was supported by behavioral assays measuring anxiety-like responses in rodents.

Q & A

Q. What are the common synthetic routes for 1-Methylamino-3-(2-phenyl-indol-1-yl)-propan-2-ol, and what are the critical parameters influencing yield?

Methodological Answer: The synthesis typically involves asymmetric reduction of a ketone precursor or nucleophilic substitution of α-haloketones with methylamine. For example, analogous compounds (e.g., 3-(n-methylamino)-1-(2-thienyl)-1-propanol) are synthesized via enzymatic or chiral catalyst-mediated asymmetric reduction of ketones, achieving enantiomeric excess (ee) >90% under optimized conditions . Key parameters include:

  • Temperature control : Reactions often proceed at 50–60°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of methylamine in substitution reactions.
  • Catalyst loading : Chiral catalysts (e.g., Ru-BINAP complexes) at 1–2 mol% yield optimal stereoselectivity .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is critical for isolating the product from indole-derived byproducts .

Q. How is the crystal structure of this compound determined, and what are its key structural features?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s structure is resolved using SHELX programs (e.g., SHELXL for refinement), with key steps:

  • Crystallization : Slow evaporation from ethanol/water mixtures produces diffraction-quality crystals.
  • Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts.
  • Refinement : Hydrogen atoms are placed in calculated positions (riding model), while hydroxy and amino H-atoms are located via difference Fourier maps .
    Key structural features include:
  • A zigzag conformation of the methylaminopropyl chain.
  • Intramolecular hydrogen bonding between the hydroxyl and amino groups, stabilizing the extended conformation .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomeric mixtures of this compound during synthesis?

Methodological Answer: Enantiomeric resolution can be achieved via:

  • Chiral chromatography : Use of Chiralpak® IA or IB columns with hexane/isopropanol (85:15) mobile phase, achieving baseline separation (resolution >1.5) .
  • Crystallization-induced asymmetric transformation : Seeding with enantiopure crystals in a saturated ethanol solution forces preferential crystallization of one enantiomer .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively acetylate one enantiomer, enabling kinetic resolution (reported ee >98% for similar aminopropanol derivatives) .

Q. How can researchers address discrepancies in biological activity data across different studies?

Methodological Answer: Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized bioassays : Use of validated protocols (e.g., fixed cell lines for receptor binding assays) and reference standards (e.g., WHO-certified agonists/antagonists) .
  • Impurity profiling : LC-MS/MS quantification of synthesis byproducts (e.g., chlorinated indole derivatives) to correlate purity with activity .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities, reconciling divergent experimental results .

Q. What analytical techniques are recommended for purity assessment and impurity profiling?

Methodological Answer:

  • LC-MS/MS : A gradient elution method (C18 column, 0.1% formic acid in acetonitrile/water) detects impurities at 0.1% levels. Quantify using external calibration curves .
  • Chiral HPLC : Polysaccharide-based columns (e.g., Daicel CHIRALPAK® AD-H) confirm enantiomeric purity with UV detection at 254 nm .
  • 1H/13C NMR : Integration of indole proton signals (δ 7.2–7.8 ppm) identifies positional isomers. DEPT-135 spectra differentiate methylene and methine carbons .

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